molecular formula C11H12I2N6O B6041130 2-hydroxy-3,5-diiodobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

2-hydroxy-3,5-diiodobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No.: B6041130
M. Wt: 498.06 g/mol
InChI Key: DCQBLDVKGKUSCO-PJQLUOCWSA-N
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Description

2-Hydroxy-3,5-diiodobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, aldehyde, and hydrazone groups

Properties

IUPAC Name

2-[(E)-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)hydrazinylidene]methyl]-4,6-diiodophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12I2N6O/c1-2-9-16-18-11(19(9)14)17-15-5-6-3-7(12)4-8(13)10(6)20/h3-5,20H,2,14H2,1H3,(H,17,18)/b15-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQBLDVKGKUSCO-PJQLUOCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1N)NN=CC2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(N1N)N/N=C/C2=C(C(=CC(=C2)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12I2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-3,5-diiodobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone typically involves multiple steps, starting with the preparation of the core benzaldehyde derivative. The compound can be synthesized through a series of reactions including halogenation, hydroxylation, and hydrazone formation.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions would be optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute different functional groups on the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its iodine atoms can be particularly useful in radiolabeling studies.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery.

Industry: In industry, this compound could be used in the production of dyes, pigments, or other chemical products. Its ability to undergo various chemical reactions makes it valuable in manufacturing processes.

Mechanism of Action

The mechanism by which 2-hydroxy-3,5-diiodobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological effects. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2-Hydroxy-3,5-diiodobenzaldehyde derivatives

  • Other hydrazone compounds

  • Triazole derivatives

Uniqueness: Compared to similar compounds, 2-hydroxy-3,5-diiodobenzaldehyde (4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)hydrazone stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities.

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